molecular formula C11H10ClN3O B8477575 1H-1,2,4-Triazole, 1-acetyl-3-(p-chlorophenyl)-5-methyl- CAS No. 66492-64-6

1H-1,2,4-Triazole, 1-acetyl-3-(p-chlorophenyl)-5-methyl-

Cat. No. B8477575
Key on ui cas rn: 66492-64-6
M. Wt: 235.67 g/mol
InChI Key: PJZJQGCCUDQKRG-UHFFFAOYSA-N
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Patent
US04154841

Procedure details

63.6 g (254.0 mM) 4-Chloro-N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzenecarboximidamide prepared in part B and 67 ml of acetic anhydride in a 300 ml round bottom flask equipped with a distillation head are heated to 170° in an oil bath. A solution forms from which acetic acid distills off in the first few minutes. The mixture is refluxed for 2.5 hours and the excess acetic anhydride is evaporated to dryness under vacuum to produce a residue comprising a mixture of the title compound and its 1-acetyl-5-(4-chlorophenyl)-3-methyl isomer. The residue is triturated with 120 ml of water at room temperature and filtered. The filter cake is dissolved in 1 liter of hot ethanol, filtered hot, and the product precipitated from the hot alcohol by adding 3 liters of cold water. The product is filtered off, wshed with water, and dried at 80° under vacuum to yield 37.6 g of the 1-acetyl-3-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole as a crystalline material (99% pure), m.p. 132°-133°.
Name
4-Chloro-N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzenecarboximidamide
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[NH:17])[NH:9][N:10]2[C:14]([CH3:15])=NN=[C:11]2[CH3:16])=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:20])C>>[C:14]([N:10]1[C:11]([CH3:16])=[N:17][C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[N:9]1)(=[O:20])[CH3:15]

Inputs

Step One
Name
4-Chloro-N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzenecarboximidamide
Quantity
63.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(NN1C(=NN=C1C)C)=N
Name
Quantity
67 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a distillation head
TEMPERATURE
Type
TEMPERATURE
Details
are heated to 170° in an oil bath
DISTILLATION
Type
DISTILLATION
Details
A solution forms from which acetic acid distills off in the first few minutes
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the excess acetic anhydride is evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
to produce a residue comprising

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1N=C(N=C1C)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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